
3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazol-4-carbaldehyd
Übersicht
Beschreibung
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran compounds can be synthesized by the reaction of Benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol . Novel methods for constructing benzofuran rings have been discovered in recent years .Molecular Structure Analysis
The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Der Benzofuran-Rest in der Verbindung ist bekannt für seine biologische Aktivität, wobei einige Derivate Antitumor- und Antimykotika-Eigenschaften aufweisen . Dies deutet auf eine mögliche Verwendung als antimikrobielles Mittel hin, wobei die Verbindung gegen verschiedene Krankheitserreger getestet werden könnte, um ihre Wirksamkeit zu bestimmen.
Enzyminhibition
Die in verwandten Verbindungen vorhandene Mesanesulfonamidgruppe kann als Enzyminhibitor wirken. Diese Eigenschaft könnte in der Verbindung von Interesse genutzt werden, um spezifische Enzyme bei pathologischen Zuständen oder für biochemische Studien anzusprechen.
Arzneimittelforschung
Aufgrund ihrer einzigartigen Struktur könnte diese Verbindung wertvoll für die Arzneimittelforschung sein, insbesondere bei Syntheseuntersuchungen neuer pharmakologischer Wirkstoffe. Ihre Rolle bei der Entwicklung neuer Therapeutika könnte weiter untersucht werden.
Krebsforschung
Benzofuran-Derivate wurden auf ihre Antikrebsaktivität untersucht . Die Verbindung könnte synthetisiert und auf ihre potenzielle Wirksamkeit gegen Krebszelllinien in vitro und in vivo getestet werden.
Bioverfügbarkeitsstudien
Die Verbesserung der Bioverfügbarkeit ist eine bedeutende Herausforderung in der Arzneimittelentwicklung. Die Verbindung könnte modifiziert werden, um ihre Absorptions- und Verteilungsmerkmale zu verbessern, wodurch sie als therapeutisches Mittel effektiver wird .
Pharmakophor-Entwicklung
Die Struktur der Verbindung könnte als Pharmakophor dienen und die Entwicklung neuer Medikamente unterstützen. Ihre Wechselwirkungen mit biologischen Zielen könnten untersucht werden, um Struktur-Aktivitäts-Beziehungen (SAR) zu entwickeln, die die Arzneimittelentwicklung informieren .
Anreicherung von chemischen Datenbanken
Beitrag zur Patentliteratur
Wirkmechanismus
Target of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used as potential inhibitors of PDE4B and have shown activity against EGFR, a member of the tyrosine kinase family .
Mode of Action
Benzofuran derivatives have been known to interact with their targets and induce changes that lead to their biological activities . For instance, they can inhibit the activity of enzymes like PDE4B , which plays a crucial role in inflammatory responses.
Biochemical Pathways
These activities suggest that they may affect multiple pathways, including those involved in tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Pharmacokinetics
The bioavailability of benzofuran derivatives is generally considered in their design and synthesis .
Result of Action
Benzofuran derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines . They have also shown pro-oxidative effects and increased reactive oxygen species in cancer cells .
Action Environment
The biological activities of benzofuran derivatives suggest that they may be influenced by various factors, including the cellular environment and the presence of other molecules .
Zukünftige Richtungen
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Biochemische Analyse
Biochemical Properties
3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphodiesterase 4B (PDE4B), which is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels . By inhibiting PDE4B, 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde can modulate cAMP signaling pathways, leading to various downstream effects on cellular functions.
Cellular Effects
The effects of 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis by increasing reactive oxygen species (ROS) levels and activating caspase pathways . Additionally, it can inhibit the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6), thereby modulating inflammatory responses . These effects highlight the potential of 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde as a therapeutic agent in cancer and inflammatory diseases.
Molecular Mechanism
At the molecular level, 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde exerts its effects through various mechanisms. One key mechanism involves the inhibition of PDE4B, which leads to increased cAMP levels and subsequent activation of protein kinase A (PKA) signaling pathways . This activation can result in changes in gene expression, enzyme activity, and cellular metabolism. Additionally, the compound’s pro-oxidative effects contribute to its ability to induce apoptosis in cancer cells by increasing ROS levels and activating caspase pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound can lead to sustained inhibition of PDE4B and persistent changes in cAMP signaling . Additionally, the compound’s pro-oxidative effects may become more pronounced over time, leading to increased apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, the compound can effectively inhibit PDE4B and modulate cAMP signaling without causing significant toxicity . At higher doses, the compound may induce toxic effects, such as excessive ROS production and apoptosis, which can be detrimental to normal cellular function . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde is involved in various metabolic pathways, including those related to its interactions with enzymes and cofactors. The compound’s inhibition of PDE4B affects cAMP metabolism, leading to changes in metabolic flux and metabolite levels . Additionally, its pro-oxidative effects can influence redox balance and oxidative stress pathways, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may interact with intracellular binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . Post-translational modifications, such as phosphorylation, may also influence its targeting to specific subcellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
3-(1-benzofuran-2-yl)-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-15-7-10(8-16)13(14-15)12-6-9-4-2-3-5-11(9)17-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJDQZJKNTVBAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC3=CC=CC=C3O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


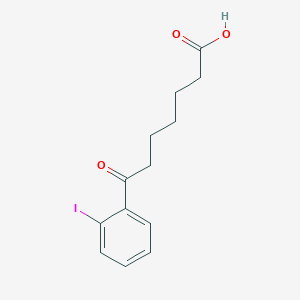
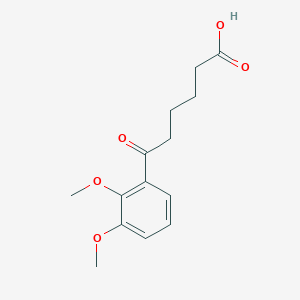

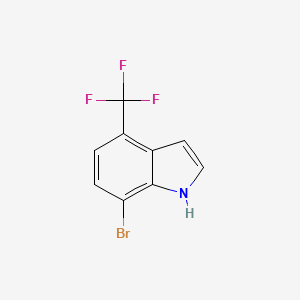
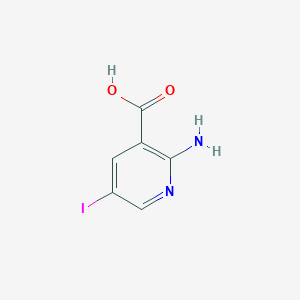

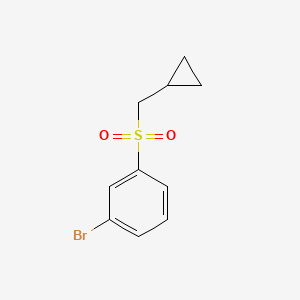
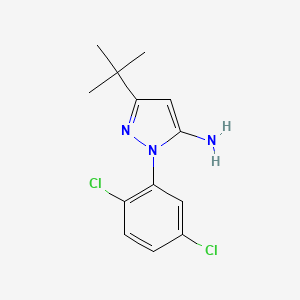
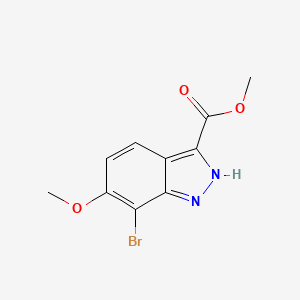
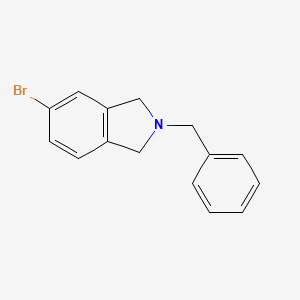


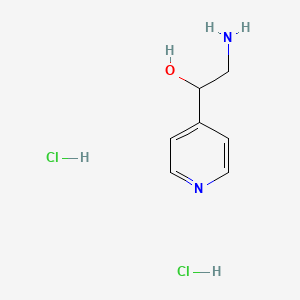
![3-[(Allyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1372907.png)
